Indium phosphide (InP, CAS 22398-80-7) is a binary III-V compound semiconductor featuring a zincblende crystal structure, utilized primarily as a foundational substrate for high-speed electronics and long-wavelength photonics. Characterized by a direct bandgap of 1.34 eV at 300 K, an intrinsic electron mobility of approximately 5400 cm²/(V·s), and a moderate thermal conductivity of 0.68 W/(cm·K), InP serves as a critical enabler for devices requiring rapid electron transport and efficient light emission or absorption. In procurement contexts, InP is typically specified for monolithic microwave integrated circuits (MMICs), high-electron-mobility transistors (HEMTs), and telecommunications-grade laser diodes where standard silicon or gallium arsenide substrates cannot meet the requisite frequency, thermal, or wavelength performance thresholds[1].
Substituting Indium Phosphide with more common semiconductors like Silicon (Si) or Gallium Arsenide (GaAs) fundamentally compromises device performance in specialized regimes. Silicon's indirect bandgap prevents efficient light emission, rendering it unsuitable for native laser diode fabrication, while its lower electron mobility caps its high-frequency RF performance. Although GaAs shares a direct bandgap, its bandgap energy restricts emission to shorter wavelengths (~0.85 µm), missing the critical 1.3–1.55 µm telecommunications window where optical fiber attenuation is minimized[1]. Furthermore, in the quantum dot sector, substituting InP with Cadmium Selenide (CdSe) introduces severe heavy-metal toxicity and RoHS compliance issues, making InP the mandatory choice for biocompatible or heavily regulated luminescent applications [2].
For high-frequency RF applications, electron mobility dictates the transit frequency and maximum oscillation capabilities of the resulting transistors. Indium phosphide exhibits an intrinsic electron mobility of ~5400 cm²/(V·s) at 300K, which is nearly four times higher than that of standard Silicon (~1400 cm²/(V·s)) [1]. This fundamental material advantage allows InP-based High Electron Mobility Transistors (HEMTs) and Heterojunction Bipolar Transistors (HBTs) to achieve operational frequencies exceeding 100 GHz, with specialized devices reaching up to 604 GHz [2].
| Evidence Dimension | Electron mobility at 300K |
| Target Compound Data | ~5400 cm²/(V·s) |
| Comparator Or Baseline | Silicon (~1400 cm²/(V·s)) |
| Quantified Difference | Nearly 4x higher electron mobility |
| Conditions | Room temperature (300K) intrinsic material evaluation for HEMT/HBT substrates |
Procuring InP substrates is essential for fabricating RF front-ends and amplifiers operating in the millimeter-wave and THz regimes, which is physically impossible with standard silicon substrates.
Thermal management is a critical failure point in densely packed photonic integrated circuits and high-power RF devices. InP offers a thermal conductivity of 0.68 W/(cm·K) at room temperature, which is approximately 25% higher than the 0.54 W/(cm·K) provided by Gallium Arsenide (GaAs) [1]. This superior heat dissipation capability reduces the risk of thermal runaway in continuous-wave (CW) oscillators and minimizes temperature-induced wavelength drift in sensitive laser diodes [2].
| Evidence Dimension | Thermal conductivity at 300K |
| Target Compound Data | 0.68 W/(cm·K) |
| Comparator Or Baseline | Gallium Arsenide (GaAs) at ~0.54 W/(cm·K) |
| Quantified Difference | ~25% higher thermal conductivity |
| Conditions | Room temperature substrate evaluation for high-power continuous-wave devices and PICs |
Higher thermal conductivity prevents thermal degradation and wavelength drift, reducing the need for aggressive active cooling in high-power optoelectronic modules.
For long-haul optical communications, light sources must operate at wavelengths where silica fiber attenuation is lowest (~0.2 dB/km). InP's direct bandgap of 1.34 eV allows it to be lattice-matched with ternary and quaternary alloys (like InGaAs and InGaAsP) to emit precisely in the 1.3 µm to 1.55 µm telecommunications windows (O-band and C-band)[1]. In contrast, GaAs is fundamentally limited to shorter emission wavelengths (around 0.85 µm), making it unsuitable for long-distance, low-loss fiber optic networks [2].
| Evidence Dimension | Bandgap-driven emission wavelength capability |
| Target Compound Data | Lattice-matched for 1.3 µm to 1.55 µm emission |
| Comparator Or Baseline | GaAs (limited to ~0.85 µm emission) |
| Quantified Difference | Access to the 1.55 µm C-band with minimal fiber attenuation (~0.2 dB/km) |
| Conditions | Epitaxial growth of optoelectronic heterostructures for fiber-optic transceivers |
This bandgap alignment dictates the mandatory procurement of InP over GaAs for all long-haul fiber-optic communication lasers, modulators, and photodetectors.
In the formulation of luminescent nanomaterials, InP/ZnS core-shell quantum dots (QDs) provide a critical heavy-metal-free alternative to Cadmium Selenide (CdSe). While Cd-based QDs exhibit severe toxicity in vitro at concentrations as low as 10 pM, pristine InP QDs demonstrate significantly lower cytotoxicity, with an LC50 of >77 nM [1]. Furthermore, advanced surface passivation techniques (such as InF3 treatments) allow InP QDs to achieve near-unity photoluminescence quantum yields (up to 93%), matching the optical performance of CdSe without violating environmental regulations [2].
| Evidence Dimension | In vitro cytotoxicity (LC50) and regulatory compliance |
| Target Compound Data | InP/ZnS QDs (LC50 > 77 nM, Cadmium-free) |
| Comparator Or Baseline | CdSe QDs (Toxic at ~10 pM, restricted by RoHS) |
| Quantified Difference | Orders of magnitude lower cytotoxicity and complete elimination of restricted heavy metals |
| Conditions | In vitro cell viability assays and commercial display/biomedical formulation requirements |
Procuring InP precursors is essential for commercializing quantum dot displays and biomedical imaging agents under strict global environmental and health regulations (e.g., RoHS).
InP is the foundational substrate for fabricating 1.3 µm and 1.55 µm laser diodes, optical modulators, and photodetectors used in long-haul fiber-optic networks. Its direct bandgap and lattice-matching capabilities with InGaAsP make it the only viable choice for C-band and O-band telecom hardware where GaAs fails to reach the required wavelengths[1].
Utilized heavily in the manufacturing of High Electron Mobility Transistors (HEMTs) and Heterojunction Bipolar Transistors (HBTs) for 6G communications, deep-space radar, and terahertz imaging. The ~5400 cm²/(V·s) electron mobility of InP allows these devices to operate at frequencies exceeding 100 GHz, far surpassing the capabilities of standard silicon CMOS[2].
InP/ZnS core-shell quantum dots are procured as the primary substitute for toxic CdSe QDs in commercial QLED displays and in vivo biological imaging. They provide tunable visible-to-NIR luminescence with near-unity quantum yields while ensuring compliance with global RoHS directives regarding heavy metal toxicity [3].
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